Cas no 1805329-68-3 (4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride)

4-(ジフルオロメチル)-3-メトキシピリジン-2-スルホニルクロリドは、高反応性のスルホニルクロリド誘導体であり、医薬品や農薬の中間体として重要な化合物です。特に、ピリジン骨格にジフルオロメチル基とメトキシ基が導入された特異な構造を持ち、高い電子求引性と立体効果を示します。このため、選択的な求核置換反応に優れ、複雑な分子の効率的な合成が可能です。さらに、結晶性が良く取り扱いやすい点も特徴です。有機合成化学における多様な変換反応に対応可能な、有用なビルディングブロックとして活用されています。

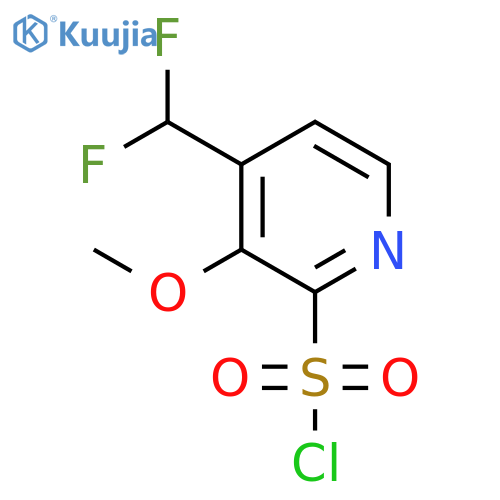

1805329-68-3 structure

商品名:4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride

CAS番号:1805329-68-3

MF:C7H6ClF2NO3S

メガワット:257.642246723175

CID:4846395

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride

-

- インチ: 1S/C7H6ClF2NO3S/c1-14-5-4(6(9)10)2-3-11-7(5)15(8,12)13/h2-3,6H,1H3

- InChIKey: LLIBCWGHILAVJC-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(=C(C(F)F)C=CN=1)OC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 64.599

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078181-250mg |

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |

1805329-68-3 | 97% | 250mg |

$484.80 | 2022-04-01 | |

| Alichem | A029078181-1g |

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |

1805329-68-3 | 97% | 1g |

$1,549.60 | 2022-04-01 | |

| Alichem | A029078181-500mg |

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride |

1805329-68-3 | 97% | 500mg |

$831.30 | 2022-04-01 |

4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1805329-68-3 (4-(Difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride) 関連製品

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬